Product packaging for 2-Chloro-4-[(dimethylamino)methyl]phenol(Cat. No.:CAS No. 38944-77-3)

2-Chloro-4-[(dimethylamino)methyl]phenol

Cat. No.: B2921879
CAS No.: 38944-77-3
M. Wt: 185.65
InChI Key: RQTXMJKREXXVNP-UHFFFAOYSA-N
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Description

2-Chloro-4-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H12ClNO . This phenol derivative is characterized by a chloro substituent and a dimethylaminomethyl group on its benzene ring. Compounds within this chemical family are frequently investigated for their role in synthetic organic chemistry, particularly as intermediates or building blocks in the preparation of more complex molecules . For instance, structurally similar dimethylaminomethylphenols are known to serve as catalysts or curing agents in the synthesis and cross-linking of polymers such as epoxy resins . The dimethylamino group in the structure can impart basicity and catalytic properties, which may be exploited in various research applications. Researchers value this compound for its potential to facilitate studies in organic synthesis methodology and polymer science. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B2921879 2-Chloro-4-[(dimethylamino)methyl]phenol CAS No. 38944-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[(dimethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)6-7-3-4-9(12)8(10)5-7/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTXMJKREXXVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Dimethylamino Methyl Phenol and Its Structural Analogs

Mannich Reaction Pathways for Phenolic Aminomethylation

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located next to a carbonyl group or other electron-withdrawing group. oarjbp.combyjus.com In the context of phenols, the electron-rich aromatic ring serves as the nucleophile, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine. adichemistry.comlibretexts.org This one-pot, three-component reaction provides a direct and efficient route to aminomethylated phenols. numberanalytics.comnih.gov

Classical Three-Component Condensation Strategies

The classical approach to synthesizing phenolic Mannich bases involves the condensation of a phenol (B47542), formaldehyde (B43269), and a secondary amine, such as dimethylamine (B145610). oarjbp.comadichemistry.com In this reaction, the phenol acts as the acidic component, and the aminomethylation typically occurs at the ortho position relative to the hydroxyl group, which is activated by the hydroxyl group's electron-donating effect. researchgate.net For instance, the reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde and various secondary amines in ethanol (B145695) at room temperature yields novel aminomethylated phenols. researchgate.net

The general procedure involves mixing the phenol, an aqueous solution of formaldehyde (formalin), and the amine in a suitable solvent like ethanol. researchgate.netgoogle.com The reaction mixture is often stirred at room temperature or refluxed to achieve good yields. researchgate.netmdpi.com The resulting Mannich bases can be isolated as free bases or as their hydrochloride salts. adichemistry.comresearchgate.net Phenol itself can react to give a trisubstituted product, demonstrating the high reactivity of the phenolic ring in this transformation. unacademy.com

Table 1: Examples of Classical Mannich Reactions with Phenolic Substrates

Phenolic SubstrateAmineAldehydeTypical SolventProduct TypeReference
2-Chloro-4-phenylphenolSecondary Amines (e.g., Dimethylamine)FormaldehydeEthanolAminomethylated 3-chlorobiphenyl-ols researchgate.net
PhenolDimethylamineFormaldehydeAqueous/Alcoholic solution2,4,6-Tris(dimethylaminomethyl)phenol google.comunacademy.com
Indole (an electron-rich heterocycle)DimethylamineFormaldehydeAlcoholGramine derivatives libretexts.org
2-NaphtholAmmoniaBenzaldehydeNot specified1-Aminobenzyl-2-naphthol (Betti Base) nih.gov

Solvent-Free and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards "green chemistry" principles in organic synthesis, and the Mannich reaction is no exception. sharif.eduresearchgate.net Environmentally conscious approaches aim to minimize waste, reduce energy consumption, and use non-hazardous materials. numberanalytics.com

One major advancement is the development of solvent-free reaction conditions. sharif.eduresearchgate.net These reactions, often conducted at room temperature, can provide good yields and simplify the workup procedure, eliminating the need for volatile and often hazardous organic solvents. researchgate.net For example, the one-pot condensation of an aldehyde, an amine, and a β-dicarbonyl compound has been successfully carried out without any solvent or catalyst. researchgate.net Another approach involves microwave irradiation of a solvent-free mixture of the reactants, which can significantly shorten reaction times. oarjbp.com

The use of water as a reaction medium is another key green strategy. tandfonline.com The rate of Mannich reactions involving phenols and secondary amines has been shown to be greatly increased in aqueous media compared to traditional alcoholic or hydrocarbon solvents. tandfonline.com Furthermore, the development of biodegradable catalysts, such as citric acid, provides an eco-friendly alternative to conventional acid catalysts for producing β-aminoketones in high yields under mild conditions. iosrjournals.org

Key Green Strategies for Phenolic Mannich Reactions:

Solvent-Free Conditions : Reduces waste and avoids hazardous solvents. researchgate.net

Aqueous Media : Can enhance reaction rates and is environmentally benign. tandfonline.com

Biodegradable Catalysts : Utilizes non-toxic, renewable catalysts like citric acid. iosrjournals.org

Microwave Irradiation : Decreases reaction times and energy consumption. oarjbp.com

Catalytic Systems and Reaction Optimization in Mannich Type Reactions

The efficiency and selectivity of the Mannich reaction are heavily influenced by the choice of catalyst. ontosight.ainumberanalytics.com A wide array of catalytic systems has been developed to improve yields and facilitate the reaction under milder conditions. numberanalytics.com

Conventional catalysts include Brønsted acids (e.g., HCl) and Lewis acids (e.g., AlCl₃, ZnCl₂). numberanalytics.comthaiscience.info However, these often suffer from drawbacks like harsh reaction conditions, toxicity, and difficulty in separation. thaiscience.info This has led to the exploration of more advanced and reusable catalytic systems.

Ionic liquids have emerged as effective and recyclable catalysts, sometimes acting as both the solvent and the catalyst. iosrjournals.orgthaiscience.info For example, a task-specific ionic liquid, 4-(3-sulfopropyl)morpholinium hydrogen sulfate, has been used to catalyze the three-component Mannich reaction at room temperature, with the catalyst being easily separated and reused multiple times without significant loss of activity. thaiscience.info Other modern catalysts include ceric ammonium (B1175870) nitrate (B79036) (CAN), bismuth triflate, and various silica-supported acids, which offer advantages in terms of efficiency and environmental impact. iosrjournals.org Iodine, in combination with sodium percarbonate, has also been used to catalyze the ortho-aminomethylation of phenols in aqueous media, providing a transition-metal-free approach. rsc.org

Optimization of reaction conditions such as temperature, solvent, and reactant ratios is crucial for maximizing the yield of the desired product. numberanalytics.com The choice of solvent can influence reaction rates; for instance, polar solvents like ethanol or methanol (B129727) are commonly used and can facilitate the reaction by stabilizing intermediates. tandfonline.comthaiscience.info

Table 2: Comparison of Catalytic Systems for Mannich-Type Reactions

Catalyst TypeExamplesAdvantagesDisadvantagesReference
Brønsted/Lewis AcidsHCl, H₂SO₄, AlCl₃, ZnI₂Readily available, effectiveOften require harsh conditions, corrosive, not reusable sharif.edunumberanalytics.com
Ionic Liquids[C₃SO₃Hnhm]HSO₄Recyclable, mild conditions, can act as solventHigher initial cost thaiscience.info
Solid-Supported AcidsHClO₄-SiO₂, ZSM-5-SO₃HEasily separable, reusableMay have lower activity than homogeneous catalysts iosrjournals.org
Biodegradable CatalystsCitric AcidEco-friendly, non-toxic, low costMay have limited scope iosrjournals.org
Iodine CatalysisI₂/Sodium PercarbonateTransition-metal-free, aqueous mediaSubstrate specific rsc.org

Mechanistic Investigations of Mannich Aminomethylation on Phenolic Substrates

The mechanism of the Mannich reaction is a well-established, multi-step process. byjus.com The reaction begins with the formation of an electrophilic iminium ion from the condensation of the amine (e.g., dimethylamine) and the aldehyde (e.g., formaldehyde). adichemistry.comwikipedia.org This step involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration to form the reactive iminium species. byjus.comadichemistry.com

In the case of phenolic substrates, the next step is an electrophilic aromatic substitution. The electron-rich phenol ring acts as the nucleophile, attacking the carbon of the iminium ion. adichemistry.com The phenolic hydroxyl group strongly activates the ortho and para positions of the ring, directing the substitution. Often, ortho-substitution is favored, which can be influenced by factors such as hydrogen bonding between the phenolic hydroxyl and the incoming electrophile. acs.org This attack leads to the formation of a C-C bond and a charged intermediate, which then loses a proton to regenerate the aromaticity of the ring, yielding the final β-amino-carbonyl compound, or Mannich base. byjus.comadichemistry.com

Studies have shown that the reaction can proceed through intermediates. For example, the reaction of phenols with 1,3,5-trialkyl-hexahydro-1,3,5-triazines (a source of N-methylenealkylamines) first forms an o-hydroxybenzylamine, which can then transform into a benzoxazine (B1645224). researchgate.net The final yield of the desired aminomethylated phenol increases as the benzoxazine intermediate is slowly consumed. researchgate.net In some cases, particularly with naphthols, the mechanism may involve the formation of an ortho-quinone methide (o-QM) intermediate from the phenol and aldehyde, which then reacts with the amine. nih.gov

Alternative Synthetic Routes to Substituted Phenolic Amines

While the Mannich reaction is the most common method, other synthetic strategies can be employed to produce substituted phenolic amines.

Reductive Amination of Corresponding Aldehydes or Schiff Bases

An important alternative pathway is the reductive amination of a corresponding phenolic aldehyde. chemicalbook.com This two-step, one-pot process involves first reacting the aldehyde with an amine to form an intermediate Schiff base (or iminium ion), which is then reduced in situ to the desired amine. nih.gov

For the synthesis of a compound like 2-Chloro-4-[(dimethylamino)methyl]phenol, the starting material would be 2-chloro-4-hydroxybenzaldehyde. This aldehyde is first condensed with dimethylamine. Due to the secondary nature of the amine, the intermediate formed is an iminium salt rather than a neutral Schiff base. This electrophilic intermediate is not typically isolated but is immediately subjected to reduction. wjpsonline.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. chemicalbook.com For example, the synthesis of 4-chloro-2-[(methylamino)methyl]phenol (B1644657) was achieved by dissolving 5-chloro-2-hydroxybenzaldehyde in methanol, adding methylamine, and after a period of stirring, reducing the intermediate with sodium borohydride to yield the final product in high yield. chemicalbook.com This method offers a controlled, stepwise alternative to the multicomponent Mannich reaction and can be particularly useful when specific regioselectivity is required or when the starting aldehyde is readily available. researcher.life

Derivatization of Pre-existing Halogenated Phenols

The synthesis of this compound and its analogs can be efficiently achieved through the derivatization of pre-existing halogenated phenolic substrates. A primary and well-documented method for this transformation is the Mannich reaction. researchgate.net This reaction introduces an aminomethyl group onto the phenolic ring, typically ortho to the hydroxyl group, by reacting the phenol with formaldehyde and a secondary amine, such as dimethylamine. researchgate.net

The regioselectivity of the Mannich reaction on phenols is directed by the activating effect of the hydroxyl group. For a substrate like 2-chloro-4-substituted-phenol, the aminomethylation preferentially occurs at the position ortho to the hydroxyl group and para to the substituent at position 4.

A study on the synthesis of aminomethylated 2-chloro-4-phenylphenols demonstrated this approach. researchgate.net In this synthesis, 2-chloro-4-phenylphenol was reacted with formaldehyde and various secondary amines in ethanol at room temperature. This method afforded a series of novel aminomethylated 3-chlorobiphenyl-ols in good yields. researchgate.net The reaction specifically places the new aminomethyl group at the ortho position relative to the phenolic hydroxyl group. researchgate.net

Table 1: Mannich Reaction for the Synthesis of Aminomethylated 2-chloro-4-phenylphenols researchgate.net

Starting Phenol Secondary Amine Product Yield
2-chloro-4-phenylphenol Dimethylamine 2-Chloro-6-[(dimethylamino)methyl]-4-phenylphenol Good
2-chloro-4-phenylphenol Diethylamine 2-Chloro-6-[(diethylamino)methyl]-4-phenylphenol Good
2-chloro-4-phenylphenol Pyrrolidine 2-Chloro-6-(pyrrolidin-1-ylmethyl)-4-phenylphenol Good

Data synthesized from the description of the Mannich reaction on 2-chloro-4-phenylphenol with various secondary amines. researchgate.net

The synthesis of the starting halogenated phenols is also a critical consideration. For instance, 2-chloro-4-methylphenol (B1207291) can be prepared by the chlorination of 4-methylphenol using a chlorinating agent in the presence of a Lewis acid catalyst system. google.com The control of reaction conditions is crucial to achieve high isomeric selectivity for the desired 2-chloro product. google.comwikipedia.org

General derivatization strategies for phenols often rely on activating the aromatic C-H bond to ensure regioselective introduction of functional groups. nih.gov While electrophilic substitution reactions are common, the presence of the activating hydroxyl group and the deactivating halogen substituent on the ring requires careful selection of reaction conditions to control the position of derivatization. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound necessitates the use of stereoselective or asymmetric synthesis. wikipedia.org This branch of chemical synthesis focuses on producing stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer. wikipedia.org Key approaches to achieve this include the use of chiral catalysts, chiral auxiliaries, and chiral reagents. wikipedia.orgyoutube.com

Enantioselective Catalysis: This method employs a chiral catalyst to influence the stereochemical outcome of a reaction. wikipedia.org The catalyst, used in sub-stoichiometric amounts, creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org For the synthesis of chiral aminophenol derivatives, asymmetric reactions catalyzed by chiral biphenols or other chiral ligands complexed to a metal center could be employed. nih.gov For example, the asymmetric Petasis reaction, which involves the condensation of boronic acids with amines and aldehydes, can be rendered asymmetric by using chiral biphenol catalysts to produce chiral α-amino acids. nih.gov A similar strategy could be adapted to introduce a chiral aminomethyl side chain onto a halogenated phenol.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate molecule. wikipedia.org It directs the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For instance, a chiral alcohol like menthol (B31143) can be used to form diastereomeric esters, which can then be separated and converted into enantiomerically pure products. acs.org In the context of the target molecule, a chiral amine could be used in a modified Mannich-type reaction, or a chiral group could be attached to the phenolic oxygen to direct a subsequent C-H functionalization stereoselectively.

Table 2: Common Strategies in Asymmetric Synthesis

Strategy Description Key Features
Enantioselective Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. wikipedia.org Catalyst is used in small amounts; can be highly efficient and selective. wikipedia.org
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org Requires stoichiometric amounts and additional steps for attachment and removal. wikipedia.org
Biocatalysis Enzymes are used as catalysts to perform highly stereoselective transformations. High selectivity under mild conditions; substrate scope can be limited.

The synthesis of chiral derivatives of this compound would likely involve modifying the aminomethyl side chain. For example, replacing the dimethylamino group with a chiral amine or creating a new stereocenter at the benzylic carbon (the CH group linking the phenol and the amine). An asymmetric reduction of a corresponding imine precursor, catalyzed by a chiral catalyst, could be a viable route to introduce chirality at the benzylic position.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Dimethylamino Methyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. The spectrum for 2-Chloro-4-[(dimethylamino)methyl]phenol would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons of the dimethylamino group, and the phenolic hydroxyl (-OH) proton.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be dictated by the substitution pattern. One would expect to see three distinct signals for the three aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting their coupling with neighboring protons.

Methylene Protons: The -CH₂- protons of the benzylic group would likely appear as a singlet in the range of 3.5-4.5 ppm, as they have no adjacent protons to couple with.

Dimethylamino Protons: The six protons of the two methyl groups on the nitrogen atom would be chemically equivalent and thus would be expected to produce a sharp singlet, typically around 2.2-2.8 ppm.

Phenolic Proton: The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and is often broad. Its position is sensitive to solvent, concentration, and temperature.

A detailed analysis of the integration values for each signal would confirm the number of protons in each unique environment, and the coupling constants (J-values) derived from the splitting patterns would reveal the connectivity of the aromatic protons.

Despite a comprehensive search, specific experimental ¹H NMR data for this compound could not be located in the available scientific literature.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, one would expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals would be expected in the aromatic region (approximately 110-160 ppm). The carbon atom bonded to the hydroxyl group (C-O) would be the most deshielded, appearing at the lower field end of this range. The carbon bonded to the chlorine atom (C-Cl) would also have a characteristic chemical shift.

Methylene Carbon: The benzylic -CH₂- carbon would be expected to resonate in the range of 50-65 ppm.

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group would produce a single signal, typically around 40-50 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons.

Specific, experimentally determined ¹³C NMR data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would be crucial for confirming the connectivity between the aromatic protons, showing cross-peaks between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

No published 2D NMR data (COSY, HSQC, or HMBC) for this compound could be identified.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. An FT-IR spectrum of this compound would be expected to display several key absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-3000Stretching
Aromatic C=C1450-1600Stretching
C-N1000-1350Stretching
C-O1200-1260Stretching
C-Cl600-800Stretching

The presence and specific positions of these bands would confirm the existence of the hydroxyl, dimethylamino, chloro, and substituted phenyl groups within the molecule.

A search of scientific databases did not yield any experimental FT-IR spectra for this compound.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information on molecular vibrations. While FT-IR is particularly sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for studying the carbon framework of aromatic systems.

A Raman spectrum of this compound would be expected to show strong bands corresponding to the aromatic ring breathing modes and C-C stretching vibrations. The C-Cl stretch would also be Raman active. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule based on the principles of mutual exclusion for centrosymmetric molecules, although this principle does not strictly apply here.

No experimental Raman spectroscopic data for this compound has been found in the public domain.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the hydroxyl (-OH), chloro (-Cl), and dimethylaminomethyl [-CH₂N(CH₃)₂] substituents modifies the electronic energy levels of the benzene ring. The absorption bands observed in the UV-Vis spectrum are typically attributed to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen, nitrogen, and chlorine atoms. The solvent used for analysis can also influence the position and intensity of these absorption maxima (λmax) due to solute-solvent interactions.

Table 1: Illustrative Electronic Absorption Data for this compound (Note: This table presents typical expected values for a substituted phenol (B47542) of this nature for illustrative purposes, as specific experimental data was not available in the searched literature.)

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Attributed Transition
Methanol (B129727)~220~8,500π → π
Methanol~275~2,100π → π
Cyclohexane~280~1,900n → π*

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting charged species (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₉H₁₂ClNO. Its exact molecular weight is 185.06 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 185. The presence of a chlorine atom would also result in a characteristic isotopic pattern for any chlorine-containing fragment, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. A primary and highly probable fragmentation pathway for this molecule involves the cleavage of the C-C bond between the benzene ring and the methylene group (benzylic cleavage), or the C-N bond, leading to the formation of a stable benzyl (B1604629) or related cation.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound (Note: This table is based on predictable fragmentation patterns for this molecular structure and is for illustrative purposes.)

m/zProposed Fragment IonFormula of Fragment
185/187Molecular Ion [M]⁺[C₉H₁₂ClNO]⁺
170/172[M - CH₃]⁺[C₈H₉ClNO]⁺
141/143[M - N(CH₃)₂]⁺[C₈H₈ClO]⁺
44[CH₂N(CH₃)₂]⁺[C₃H₈N]⁺

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

A single-crystal X-ray diffraction study of this compound would provide precise coordinates for each atom in the molecule. This information reveals the planarity of the phenol ring and the conformation of the flexible dimethylaminomethyl side chain. The key torsional angles, such as the one describing the orientation of the side chain relative to the aromatic ring, would be accurately determined, defining the molecule's preferred solid-state conformation.

Analysis of Intramolecular Hydrogen Bonding Networks

The molecular structure of this compound features a hydroxyl group (-OH) and a dimethylamino group [-N(CH₃)₂] positioned in a way that could facilitate the formation of an intramolecular hydrogen bond. Specifically, the hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the amino group can act as an acceptor. This would result in the formation of a stable six-membered ring structure (O-H···N). The presence and strength of this bond would be confirmed by a short H···N distance and an O-H···N angle approaching linearity, as determined from the crystallographic data.

Characterization of Intermolecular Interactions (e.g., O-H···O, C-H···O, C-H···Cl, π-π Stacking)

In the crystal lattice, molecules are held together by a variety of non-covalent intermolecular forces. If the intramolecular O-H···N hydrogen bond is not formed, the hydroxyl group would be available to form intermolecular O-H···O hydrogen bonds with neighboring molecules, often leading to the formation of chains or dimers.

Table 3: Representative Geometric Parameters for Potential Inter- and Intramolecular Interactions (Note: This table provides typical expected geometric values for the described interactions for illustrative purposes.)

Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
Intramolecular H-BondO-H···N~2.70~1.85~145
Intermolecular H-BondO-H···O~2.80~1.90~170
Weak InteractionC-H···O~3.30~2.40~150
Weak InteractionC-H···Cl~3.50~2.60~140
π-π StackingRing Centroid···Ring Centroid~3.5 - 3.8--

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.

By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto this surface, intermolecular contacts can be visualized. Close contacts, such as strong hydrogen bonds, appear as distinct red regions on the dₙₒᵣₘ map.

The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts as a scatter plot of the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). The percentage contribution of different types of contacts (e.g., H···H, Cl···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the relative importance of each interaction in the crystal packing. For a molecule like this compound, H···H contacts would likely dominate due to the abundance of hydrogen atoms, with significant contributions from Cl···H and O···H contacts highlighting the key directional interactions.

Quantum Chemical and Computational Investigations of 2 Chloro 4 Dimethylamino Methyl Phenol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry for investigating the electronic structure of many-body systems. It is employed here to explore the molecular and electronic characteristics of 2-Chloro-4-[(dimethylamino)methyl]phenol.

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis, which explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, is crucial for understanding the molecule's flexibility and the relative stability of its various conformers. These studies identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the aromatic system.

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Note: Specific energy values from computational studies are required for a complete data table.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group are expected to be regions of high electron density (red), while the hydrogen atom of the hydroxyl group would be a region of positive potential (blue).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a molecule. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, providing insight into the nature of the excited states and the chromophores within the molecule. For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the phenol ring.

Table 2: Predicted Electronic Absorption Properties of this compound

Transition Wavelength (nm) Oscillator Strength (f)
S0 → S1 Data not available Data not available
S0 → S2 Data not available Data not available

Note: Specific calculated values for wavelength and oscillator strength are needed for a complete data table.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. The NLO properties of this compound can be calculated to assess its potential in this area. The presence of electron-donating (hydroxyl, dimethylamino) and electron-withdrawing (chloro) groups on the aromatic ring can enhance the NLO response.

Table 3: Calculated Nonlinear Optical Properties of this compound

Property Value (a.u.)
Dipole Moment (μ) Data not available
First Hyperpolarizability (β) Data not available

Note: Specific calculated values for NLO properties are required for a complete data table.

Thermochemical Calculations and Reaction Energetics (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermochemical calculations are fundamental in computational chemistry for predicting the stability and reactivity of molecules. These calculations determine key thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Gibbs Free Energy (ΔG): This is a critical parameter for predicting the spontaneity of a chemical reaction. A negative ΔG indicates a spontaneous process, while a positive value suggests a non-spontaneous one. For a molecule like this compound, calculating the Gibbs free energy of formation would provide insight into its thermodynamic stability.

Enthalpy (ΔH): Enthalpy relates to the total heat content of a system. The enthalpy of formation (ΔHf) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This value indicates whether the formation of the molecule is an exothermic (negative ΔH) or endothermic (positive ΔH) process.

Entropy (ΔS): Entropy is a measure of the disorder or randomness of a system. In molecular systems, it relates to the vibrational, rotational, and translational degrees of freedom. Calculations of entropy are essential for determining the Gibbs free energy.

A computational study on this compound would typically involve geometry optimization of the molecule to find its lowest energy conformation. Following this, vibrational frequency calculations would be performed to confirm the structure as a true minimum on the potential energy surface and to compute the thermochemical properties.

Table 4.4.1: Hypothetical Thermochemical Data for this compound

Thermochemical ParameterHypothetical ValueUnits
Gibbs Free Energy of Formation (ΔGf)Data Not AvailablekJ/mol
Enthalpy of Formation (ΔHf)Data Not AvailablekJ/mol
Standard Entropy (S°)Data Not AvailableJ/(mol·K)

Note: The table above is for illustrative purposes only. No experimental or calculated data for these parameters for this compound were found in the public domain.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate the effects of a solvent without explicitly modeling individual solvent molecules.

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. The solute polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and properties in solution.

A computational investigation of this compound using a continuum solvation model would provide insights into:

Changes in Molecular Geometry: The geometry of the molecule might change in response to the solvent's polarity.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to the solvent, indicating its solubility.

Spectroscopic Properties: Solvent can influence electronic transitions, which can be observed in UV-Vis spectra (solvatochromism).

Reactivity Indices: Properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO gap), and atomic charges can be recalculated in the presence of a solvent to predict how reactivity might change in different media.

Table 4.5.1: Hypothetical Solvent Effects on the Properties of this compound

SolventDielectric ConstantSolvation Free Energy (kJ/mol)Dipole Moment (Debye)
Gas Phase10Data Not Available
Water78.39Data Not AvailableData Not Available
Ethanol (B145695)24.55Data Not AvailableData Not Available
Chloroform4.81Data Not AvailableData Not Available

Note: This table illustrates the type of data that would be generated from a PCM study. Specific values for this compound are not available in the literature.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Dimethylamino Methyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The regioselectivity of EAS reactions on this molecule is determined by the combined directing effects of the existing substituents.

Hydroxyl Group (-OH): A powerful activating group that directs electrophiles to its ortho (position 6) and para (position 4) locations. The para position is already occupied by the dimethylaminomethyl group.

Dimethylaminomethyl Group (-CH₂N(CH₃)₂): An activating group that directs electrophiles to its ortho (positions 3 and 5) and para (position 2) locations. The para position is occupied by the chloro group.

Chloro Group (-Cl): A deactivating group that directs electrophiles to its ortho (positions 3 and 5) and para (position 6) locations. The para position is occupied by the hydroxyl group.

Considering these influences, the primary site for electrophilic attack is position 6. This position is ortho to the strongly activating hydroxyl group and para to the deactivating chloro group, making it the most electronically enriched and sterically accessible site. Substitution at positions 3 and 5 is less favored due to the deactivating nature of the adjacent chloro group and potential steric hindrance. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration with dilute nitric acid would be expected to yield 2-Chloro-4-[(dimethylamino)methyl]-6-nitrophenol as the major product. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Chloro-4-[(dimethylamino)methyl]phenol
ReactionElectrophile (E+)Predicted Major ProductRationale for Regioselectivity
NitrationNO₂⁺2-Chloro-4-[(dimethylamino)methyl]-6-nitrophenolThe -OH group is a powerful ortho, para-director, making position 6 the most activated site.
BrominationBr⁺6-Bromo-2-chloro-4-[(dimethylamino)methyl]phenolSimilar to nitration, the hydroxyl group's activating effect dominates, directing substitution to the vacant ortho position.
Friedel-Crafts AcylationR-C=O⁺1-(3-Chloro-5-[(dimethylamino)methyl]-2-hydroxyphenyl)ethan-1-oneAcylation occurs at the most nucleophilic position (6) on the activated ring.

Oxidation-Reduction Chemistry of Phenolic and Amine Moieties

The phenolic and tertiary amine functionalities in this compound are susceptible to oxidation under appropriate conditions.

Oxidation of the Phenolic Moiety: Phenols can be oxidized to form various products, including quinones. libretexts.orgucr.edu The oxidation of this compound can be complex due to the presence of multiple substituents. Mild oxidizing agents may lead to the formation of dimeric or polymeric products through radical coupling. Stronger oxidizing agents, such as chromic acid, could potentially oxidize the phenol to a corresponding benzoquinone, although this process can be accompanied by degradation of the side chains. libretexts.org The electron-donating groups on the ring generally make the phenol more susceptible to oxidation compared to unsubstituted phenol.

Oxidation of the Amine Moiety: The dimethylamino group, being a tertiary amine, can be oxidized to form an N-oxide derivative, 2-Chloro-4-[(dimethylamino-N-oxide)methyl]phenol. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). This reaction converts the basic tertiary amine into a more polar, non-basic N-oxide functional group.

Reduction Reactions: The functional groups present in this compound are generally stable to common reducing agents. The phenolic hydroxyl group and the tertiary amine are not reducible under standard catalytic hydrogenation or metal hydride reduction conditions. The aryl chloride bond is also robust and requires harsh conditions or specific catalysts (e.g., palladium-catalyzed hydrodechlorination) for reduction.

Nucleophilic Substitution Reactions at the Chlorinated Position

Nucleophilic aromatic substitution (SₙAr) of the chlorine atom on the benzene (B151609) ring is generally unfavorable for this compound. SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). nih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this molecule, the ring is substituted with electron-donating groups (-OH and -CH₂N(CH₃)₂), which destabilize the Meisenheimer complex and thus disfavor the SₙAr mechanism. Consequently, displacing the chlorine atom with common nucleophiles like hydroxide, alkoxides, or amines requires very harsh conditions, such as high temperatures and pressures, and may proceed through an alternative elimination-addition (benzyne) mechanism, though this is also complicated by the substitution pattern. Reactions involving metal catalysts, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, would be more viable routes for substituting the chlorine atom.

Derivatization and Functionalization of the Phenolic Hydroxyl and Dimethylamine (B145610) Groups

Both the phenolic hydroxyl and the dimethylamine groups serve as convenient handles for chemical modification and derivatization. researchgate.net

Derivatization of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide anion, which is a potent nucleophile.

O-Alkylation: The phenoxide can react with alkyl halides (e.g., methyl iodide) via a Williamson ether synthesis to form the corresponding ether.

O-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields phenyl esters.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl). gcms.czresearchgate.net This increases the volatility of the compound for analysis by gas chromatography.

Derivatization of the Dimethylamine Group: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic.

Quaternization: As a tertiary amine, it can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral amine into a positively charged, water-soluble group.

N-Oxide Formation: As discussed in section 5.2, the amine can be oxidized to its corresponding N-oxide.

Table 2: Summary of Common Derivatization Reactions
Functional GroupReaction TypeReagent(s)Product Functional Group
Phenolic HydroxylO-AlkylationBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)Ether (-OCH₃)
O-AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester (-OCOCH₃)
SilylationTBDMSCl, ImidazoleSilyl Ether (-OSi(CH₃)₂(t-Bu))
DimethylamineQuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt (-N⁺(CH₃)₃I⁻)
N-OxidationH₂O₂, m-CPBAN-Oxide (-N⁺(O⁻)(CH₃)₂)

Chemical Kinetics Studies of Key Transformations

Specific chemical kinetics studies for reactions involving this compound are not extensively reported in the public literature. However, the kinetic behavior of its key transformations can be inferred from studies on analogous compounds.

The rate of electrophilic aromatic substitution reactions (Section 5.1) would be significantly faster than that of unsubstituted benzene due to the powerful activating effect of the phenolic hydroxyl group. Rate studies on the Mannich reaction of other phenols have shown that the reaction rate is influenced by factors such as the concentration of reactants, temperature, and pH. researchgate.net

For the derivatization reactions (Section 5.4), the kinetics are generally well-understood. For example, the O-alkylation of the phenoxide ion is a typical second-order Sₙ2 reaction, and its rate would depend on the concentration of the phenoxide and the alkyl halide, as well as the steric hindrance and leaving group ability of the alkyl halide. The quaternization of the tertiary amine is also a second-order Sₙ2 reaction, with rates influenced by the electrophilicity of the alkyl halide and steric accessibility of the nitrogen lone pair. The kinetics of epoxy resin curing, a process where analogous phenolic Mannich bases like 2,4,6-Tris(dimethylaminomethyl)phenol act as accelerators, have been extensively studied, revealing complex dependencies on temperature and reactant concentrations. wikipedia.org A detailed kinetic analysis of this compound would require specific experimental investigation.

Applications of 2 Chloro 4 Dimethylamino Methyl Phenol in Specialized Chemical Fields

Organic Synthesis as a Versatile Building Block

In organic synthesis, 2-Chloro-4-[(dimethylamino)methyl]phenol serves as a versatile precursor for the construction of more complex molecular architectures. Its functional groups allow for a variety of chemical transformations, making it a key starting material for heterocyclic compounds and advanced organic materials.

Precursor in Heterocyclic Compound Synthesis

Phenolic Mannich bases, such as this compound, are established intermediates in the synthesis of various heterocyclic systems. researchgate.net The aminomethyl group, being a good leaving group, facilitates the in-situ generation of highly reactive ortho-quinone methide intermediates upon thermolysis. researchgate.net These intermediates can then undergo cycloaddition reactions with a range of dienophiles to afford complex heterocyclic scaffolds. researchgate.net For example, reactions with compounds like malononitrile (B47326) can lead to the formation of chromene derivatives. researchgate.net This reactivity positions this compound as a valuable starting material for constructing diverse heterocyclic libraries for applications in medicinal chemistry and materials science. researchgate.net

Role in the Formation of Advanced Organic Materials (e.g., Dyes, Hindered Amine Light Stabilizers)

The structural features of this compound make it a suitable building block for functional organic materials.

Dyes: The phenolic ring can be functionalized through reactions like diazo coupling to produce azo dyes. researchgate.net The presence of the chloro and aminomethyl substituents allows for the fine-tuning of the resulting dye's electronic properties, and thus its color and light-fastness. While direct synthesis of dyes from this specific compound is not extensively documented in the provided sources, the coupling of diazonium salts with phenols is a fundamental reaction in dye chemistry. researchgate.net

Hindered Amine Light Stabilizers (HALS): HALS are crucial additives used to protect polymers from degradation caused by photo-oxidation. wikipedia.org These stabilizers function by scavenging free radicals through a regenerative cycle, with their effectiveness linked to the presence of a sterically hindered amine, typically a tetramethylpiperidine (B8510282) group. wikipedia.org Phenolic compounds that also contain amine functionalities are used as precursors in the synthesis of more complex HALS. google.com The this compound molecule contains both a phenolic antioxidant moiety and an amine group, making it a candidate for incorporation into larger HALS structures designed to slow the degradation of coatings and other polymer-based materials. google.com

Coordination Chemistry and Ligand Design

The presence of both a phenolic oxygen and an aminomethyl nitrogen atom in this compound allows it to function as an effective chelating ligand in coordination chemistry. It can coordinate with a wide array of metal ions, forming stable metal complexes with interesting structural and electronic properties.

Synthesis of Metal Complexes Featuring the Phenolic Aminomethyl Moiety as a Ligand

The phenolic aminomethyl moiety is a classic bidentate ligand scaffold. The synthesis of metal complexes typically involves the reaction of this compound (or its Schiff base derivatives) with a metal salt, such as a chloride or nitrate (B79036), in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.netsemanticscholar.org Upon coordination, the phenolic proton is typically lost, and the ligand binds to the metal center through the negatively charged phenolate (B1203915) oxygen and the neutral nitrogen atom of the aminomethyl group. semanticscholar.org This chelation has been demonstrated with a variety of transition metals, leading to the formation of stable coordination compounds. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The specific structure of the resulting complex can be influenced by the choice of metal ion, the reaction stoichiometry, and the presence of other ancillary ligands.

Structural and Electronic Properties of Coordination Compounds

The coordination compounds derived from ligands similar to this compound exhibit diverse structural and electronic features.

Structural Properties: X-ray crystallography studies on related complexes have revealed various coordination geometries. researchgate.netresearchgate.netnih.gov The geometry is highly dependent on the metal ion and the stoichiometry of the complex. For instance, copper(II) can form five-coordinate complexes with a geometry that is distorted between trigonal-bipyramidal and square-pyramidal. nih.gov Six-coordinate, distorted octahedral geometries are also common, particularly for ions like Manganese(II). researchgate.net The ligand coordinates via the phenolic oxygen and the imine or amine nitrogen, forming a stable five- or six-membered chelate ring. researchgate.netnih.gov

Table 1: Representative Coordination Geometries of Metal Complexes with Related Phenolic Aminomethyl Ligands

Metal Ion Coordination Number Observed Geometry
Copper(II) 5 Distorted Trigonal-Bipyramidal / Square Pyramidal
Manganese(II) 6 Distorted Octahedral
Tin(IV) 5 Trigonal Bipyramidal

Electronic Properties: The electronic properties of these complexes are often studied using UV-Visible spectroscopy. semanticscholar.orgnih.gov The spectra typically display intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic rings of the ligand. semanticscholar.org Additional bands in the visible region are often attributed to n→π* transitions of the azomethine group (in Schiff base derivatives) and to ligand-to-metal charge transfer (LMCT) transitions. semanticscholar.org For transition metal complexes with d-electrons, weaker d-d transition bands can also be observed, which are characteristic of the specific coordination geometry around the metal ion. researchgate.net

Chelation Behavior with Transition Metals

The this compound framework demonstrates robust chelation behavior with a variety of transition metals. semanticscholar.orgresearchgate.netresearchgate.net It acts as a bidentate N,O-donor ligand, forming a stable chelate ring upon coordination. semanticscholar.org This bidentate coordination is a common feature for ligands containing both a phenolic hydroxyl group and a nearby nitrogen donor atom. The stability of the resulting complexes makes this ligand scaffold attractive for applications in catalysis and materials science. Studies on analogous systems have explored complexation with numerous first-row transition metals. researchgate.netresearchgate.net

Table 2: Transition Metals Complexed with Structurally Similar Phenolic Ligands

Metal Ion
Manganese(II)
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)
Cadmium(II)

Catalysis and Organocatalysis

The molecular architecture of this compound provides functional groups that are known to be active in catalytic processes. The presence of both a Lewis basic tertiary amine and an acidic phenolic hydroxyl group allows it to participate in catalysis either as an organocatalyst or as a ligand for transition metal catalysts.

This compound can function as a precursor to more complex catalytic species. The ortho-aminophenol-like structure can act as a bidentate ligand, coordinating with various transition metals through the phenolic oxygen and the amino nitrogen atoms. The formation of such metal complexes is a key step in creating catalysts for a wide range of organic transformations. The stability and reactivity of these metal complexes can be fine-tuned by the electronic effects of the substituents on the phenol (B47542) ring. In this case, the electron-withdrawing nature of the chlorine atom can influence the electron density at the metal center, thereby modulating its catalytic activity.

Furthermore, the tertiary amine moiety within the molecule allows it to function independently as a base or nucleophilic organocatalyst, capable of promoting certain organic reactions without the need for a metal center.

Table 1: Potential Catalytic Roles of this compound

Catalytic RoleActive Functional Group(s)Mechanism of ActionPotential Applications
Ligand Precursor Phenolic -OH, Tertiary Amine -N(CH₃)₂Forms stable chelate complexes with transition metals (e.g., Pd, Ni, Cu).Cross-coupling reactions, oxidation, reduction.
Organocatalyst Tertiary Amine -N(CH₃)₂Acts as a Lewis base or nucleophile to activate substrates.Michael additions, Baylis-Hillman reactions.

While specific applications of this compound in hydroboration or carbon-carbon coupling are not detailed in existing literature, its potential can be inferred.

Carbon-Carbon Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis for creating C-C bonds. mdpi.com These reactions often rely on ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. Phenolic compounds can be activated for use in these couplings, and ligands containing both nitrogen and oxygen donors, similar to the structure of this compound, can be effective in these systems. mdpi.com The compound could potentially form a palladium complex that catalyzes the coupling of aryl halides with boronic acids.

Hydroboration: The hydroboration-oxidation reaction is a two-step process used to convert alkenes into alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.combyjus.com The first step involves the addition of a borane (B79455) species across the double bond. byjus.com While this reaction is not typically catalyzed by aminophenols directly, the development of catalytic and stereoselective hydroboration is an active area of research. A metal complex featuring this compound as a ligand could potentially be explored for its ability to influence the regio- and stereoselectivity of hydroboration reactions.

Polymer Chemistry

In polymer science, small molecules are often used as monomers, initiators, curing agents, or modifiers to achieve desired properties in the final material. The functional groups on this compound suggest plausible roles in this field.

Phenols are well-known precursors for producing polymers, most notably phenol-formaldehyde resins. epa.gov Theoretically, this compound could be used as a monomer or comonomer in polymerization reactions that involve the phenolic hydroxyl group or the aromatic ring. Its incorporation could introduce specific functionalities into the polymer backbone, potentially enhancing properties such as thermal stability, flame retardancy (due to the chlorine atom), or providing sites for post-polymerization modification via the tertiary amine group. However, its use as a primary monomer or crosslinker is not a widely documented application.

A more established application for aminophenols is as curing agents or accelerators for epoxy resins. riverlandtrading.comwikipedia.org The structurally related compound, 2,4,6-Tris(dimethylaminomethyl)phenol (commercially known as DMP-30), is a widely used accelerator for epoxy systems. wikipedia.orgnewtopchem.comnih.gov The curing of epoxy resins involves the ring-opening polymerization of the epoxide group, a reaction often catalyzed by amines. threebond.co.jp

The tertiary amine in this compound can act as a catalyst to accelerate the curing process, particularly for anhydride (B1165640) or amine-based hardeners. The mechanism involves the nucleophilic tertiary amine attacking the electrophilic carbon of the epoxy ring, which facilitates the subsequent reaction with the primary curing agent. The phenolic hydroxyl group can also participate in the curing reaction, further increasing the cure speed and crosslink density. Therefore, this compound is expected to function effectively as a curing accelerator, promoting rapid curing of epoxy resins at ambient or slightly elevated temperatures.

Table 2: Comparison of Aminophenol Curing Accelerators

FeatureThis compound (Predicted)2,4,6-Tris(dimethylamino)methyl)phenol (DMP-30)
Catalytic Groups 1 Tertiary Amine, 1 Phenolic Hydroxyl3 Tertiary Amines, 1 Phenolic Hydroxyl wikipedia.org
Primary Function Epoxy Curing AcceleratorEpoxy Curing Agent and Accelerator riverlandtrading.comwikipedia.org
Mechanism Catalyzes epoxy ring-opening via tertiary amine.Catalyzes epoxy ring-opening via tertiary amines. riverlandtrading.com
Potential Impact Moderate acceleration; introduces chlorine for potential flame retardancy.High reactivity and acceleration due to multiple amine groups. newtopchem.com

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions. The structure of this compound is well-suited for participating in a variety of such interactions, which dictate its crystal packing and physical properties.

The molecule possesses several sites capable of forming non-covalent bonds:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the tertiary amine nitrogen and the oxygen atom itself can act as hydrogen bond acceptors. This can lead to the formation of an intramolecular O-H···N hydrogen bond between the adjacent hydroxyl and amine groups, which would stabilize a specific molecular conformation. Intermolecularly, O-H···N or O-H···O hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

π–π Stacking: The aromatic phenol ring can interact with adjacent rings through π–π stacking, where the electron clouds of the rings align. These interactions are crucial in stabilizing the crystal lattice. nih.gov

The interplay of these varied non-covalent forces results in a complex and well-defined supramolecular structure, influencing the material's melting point, solubility, and other bulk properties. Crystal structure analyses of similar substituted chlorophenols and Schiff bases confirm the prevalence and importance of these diverse intermolecular forces in defining the solid-state arrangement. nih.govnih.govnih.gov

Self-Assembly Processes and Crystal Engineering

While specific studies detailing the self-assembly and crystal engineering of this compound are not extensively documented in publicly available research, the behavior of structurally analogous compounds provides a framework for understanding its potential in these areas. The interplay of hydrogen bonding from the hydroxyl group, potential halogen bonding from the chlorine atom, and van der Waals forces are expected to govern its supramolecular architecture.

In related Schiff base compounds derived from substituted chlorophenols, such as 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, crystal structures are stabilized by a combination of intramolecular hydrogen bonds and weaker intermolecular forces like C—H⋯π interactions, which collectively guide the molecules into a three-dimensional network. nih.gov Similarly, in 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol, the crystal structure is stabilized by O—H⋯N hydrogen bonds and weak π–π stacking interactions. nih.gov These examples highlight the common non-covalent interactions that are instrumental in the crystal packing of substituted phenols.

Exploration of Halogen Bonding in Compound Aggregation

The presence of a chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant attention in crystal engineering and materials science. Halogen bonds (XBs) involve an electrophilic region on the halogen atom (the σ-hole) interacting with a nucleophilic site.

Studies on various dihalogenated phenols have demonstrated the significant role of halogen bonds in directing their crystal structures. nih.gov For instance, in the crystal structure of 3,4-dichlorophenol, both type I and type II Cl⋯Cl interactions are observed, which act as "interlayer glue," holding molecular layers together. nih.gov In other related compounds, such as 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, intermolecular Br⋯Cl and Cl⋯Cl interactions are present, contributing to the stability of the crystal packing. researchgate.net

Role in Host-Guest Chemistry and Molecular Recognition

The field of host-guest chemistry focuses on the design of host molecules that can selectively bind to specific guest molecules. This molecular recognition is driven by a combination of non-covalent interactions. While specific research on this compound as a host or guest molecule is limited, its functional groups suggest potential for such applications.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the dimethylamino group can be a hydrogen bond acceptor. The aromatic ring can participate in π-stacking interactions. This combination of features could allow it to interact selectively with complementary guest molecules. The principles of host-guest chemistry are often explored using techniques like scanning tunneling microscopy to visualize the formation of two-dimensional porous networks that can trap guest molecules of specific sizes and shapes. mdpi.com

The design of effective host-guest systems relies on the precise arrangement of functional groups to create a binding cavity that is sterically and electronically complementary to the intended guest. Further research would be necessary to explore and realize the potential of this compound in the realm of molecular recognition and the construction of novel supramolecular assemblies.

Electrochemical Investigations of Redox Behavior

The electrochemical properties of phenolic compounds are of significant interest due to their antioxidant properties and their role in various biological and industrial processes. The redox behavior of phenols typically involves the oxidation of the hydroxyl group.

While specific electrochemical studies on this compound are not prominently reported, research on other chlorophenols provides insight into the expected behavior. The electrochemical oxidation of phenols and chlorophenols has been studied using techniques like cyclic voltammetry at modified electrodes. nih.gov The oxidation potential and the reversibility of the redox process are influenced by the substituents on the aromatic ring. Electron-withdrawing groups like chlorine generally make the oxidation more difficult (occur at a more positive potential), while electron-donating groups have the opposite effect.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Dimethylamino Methyl Phenol

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phenolic compounds, including Mannich bases like 2-Chloro-4-[(dimethylamino)methyl]phenol, often involves methodologies that are being re-evaluated in the context of green chemistry. researchgate.netthaiscience.info Future research will likely prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas of focus will include:

Solvent-Free and Microwave-Assisted Reactions: The exploration of solvent-free reaction conditions and the use of microwave irradiation are emerging as powerful tools in green synthesis. researchgate.net These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption.

Atom Economy: Future synthetic designs will increasingly focus on maximizing atom economy, ensuring that a high proportion of the starting materials are incorporated into the final product. researchgate.net This can be achieved through the development of novel reaction pathways that minimize the formation of byproducts.

Synthesis ApproachKey AdvantagesRelevant Research Areas
Green Solvents Reduced environmental impact, improved safety.Use of water, ionic liquids, deep eutectic solvents. numberanalytics.com
Recyclable Catalysts Lower costs, reduced waste.Development of task-specific ionic liquids and heterogeneous catalysts. thaiscience.info
Microwave-Assisted Synthesis Faster reaction rates, higher yields, energy efficiency.Application to Mannich reactions and other relevant transformations. researchgate.net
Solvent-Free Conditions Elimination of solvent waste, simplified purification.Exploration of solid-state reactions. researchgate.net

Advanced Computational Modeling Approaches for Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool for the in-silico design and prediction of molecular properties, offering a time- and cost-effective alternative to extensive experimental work. mdpi.com For this compound, advanced computational modeling will play a pivotal role in understanding its behavior and guiding the development of new applications.

Future computational studies are likely to involve:

Density Functional Theory (DFT) Calculations: DFT methods are powerful for predicting a wide range of properties, including molecular geometries, electronic structures, and reactivity descriptors. nih.govimist.ma These calculations can provide insights into the bond dissociation energies, which are crucial for understanding the antioxidant potential of phenolic compounds. nih.gov

pKa Prediction: Accurate prediction of the acid dissociation constant (pKa) is essential for understanding the compound's behavior in different chemical environments. Advanced computational protocols, which may include the use of explicit solvent molecules, can provide reliable pKa values. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to correlate the structural features of this compound and its derivatives with their biological or chemical activities. This can accelerate the discovery of new compounds with desired properties. nih.gov

Computational MethodPredicted PropertiesSignificance
Density Functional Theory (DFT) Molecular structure, electronic properties, reactivity, bond dissociation energies.Understanding fundamental chemical behavior and antioxidant potential. imist.manih.gov
pKa Calculation Protocols Acid dissociation constant.Predicting behavior in various pH environments. nih.govresearchgate.net
QSAR Modeling Correlation of structure with activity.Accelerating the design of new functional molecules. nih.gov

Exploration of New Applications in Functional Materials Science

The unique combination of a chlorinated phenol (B47542) and a dimethylaminomethyl group in this compound makes it an interesting candidate for the development of novel functional materials. jfe-steel.co.jporientjchem.org Research in this area is expected to expand significantly, leveraging the inherent properties of the phenolic scaffold.

Potential applications to be explored include:

Functional Phenolic Resins: Phenolic resins are known for their excellent thermal stability, chemical resistance, and mechanical properties. acs.orgresearchgate.net Incorporating this compound as a monomer or modifying agent could lead to the development of new resins with tailored properties, such as enhanced fire retardancy (due to the chlorine atom) or improved curing characteristics.

Nanomaterials and Composites: Phenolic compounds are increasingly being used in the synthesis of nanomaterials and as components in nanocomposites. nih.govescholarship.org this compound could serve as a precursor for the synthesis of functionalized nanoparticles or as a surface modifier to improve the dispersion and interfacial adhesion of nanofillers in polymer matrices. txst.edu

Coatings and Adhesives: The reactivity of the phenolic hydroxyl group and the presence of the amine functionality suggest potential applications in the formulation of high-performance coatings and adhesives with improved adhesion, corrosion resistance, and durability. researchgate.net

Interdisciplinary Research with Related Chemical Disciplines (e.g., Green Chemistry, Nanochemistry)

The future of chemical research lies in interdisciplinary collaboration. For this compound, the convergence of green chemistry and nanochemistry presents exciting opportunities.

Key interdisciplinary research avenues include:

Green Nanochemistry: The principles of green chemistry can be applied to the synthesis of nanomaterials using this compound. For instance, it could be used as a reducing and capping agent in the green synthesis of metal nanoparticles, offering a more sustainable alternative to conventional methods. nih.govepa.gov

Sustainable Nanocomposites: By combining the development of bio-based or renewably sourced polymers with nanocomposites incorporating this compound-modified fillers, researchers can create advanced materials with a reduced environmental footprint.

Catalysis: The amine functionality in the molecule suggests potential applications as a catalyst or ligand in various organic transformations. Interdisciplinary research combining organic synthesis, catalysis, and green chemistry could lead to the development of novel and sustainable catalytic systems. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-[(dimethylamino)methyl]phenol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, where phenol derivatives are reacted with formaldehyde and dimethylamine in acidic conditions. Key optimization steps include:

  • Temperature control : Maintaining 40–60°C to prevent side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product from unreacted precursors .
    • Data Validation : Monitor reaction progress via TLC or HPLC-MS. Yields >70% are achievable with stoichiometric adjustments (e.g., 1.2:1 molar ratio of dimethylamine to phenol derivative) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1H^1H-NMR (δ ~2.2 ppm for dimethylamino protons; δ ~6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (quaternary carbons at ~150 ppm) confirm substituent positions .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ peaks (e.g., m/z 200–220 range) .
  • FTIR : Stretching bands at 1250–1270 cm1^{-1} (C–N) and 3400 cm1^{-1} (O–H) verify functional groups .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) provide accurate electron density maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Dock the compound into active sites using flexible ligand parameters .
    • Validation : Compare computational results with experimental data (e.g., UV-Vis spectra for electronic transitions) .

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenol derivatives?

  • Methodological Answer : Apply systematic literature evaluation strategies:

  • Inclusion Criteria : Prioritize studies with defined purity (>95%), validated analytical methods (e.g., HPLC), and in vivo/in vitro models relevant to human exposure .
  • Data Harmonization : Use meta-analysis tools to reconcile conflicting results (e.g., differences in LD50_{50} values due to solvent carriers) .
  • Mechanistic Studies : Perform ROS assays or apoptosis markers (e.g., caspase-3) to clarify toxicity pathways .

Q. What strategies are effective for designing metal complexes using this compound as a ligand?

  • Methodological Answer :

  • Ligand Design : The phenolic –OH and dimethylamino groups act as chelating sites. Use transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in molar ratios of 1:2 (metal:ligand) .
  • Structural Analysis : Single-crystal XRD reveals coordination geometry (e.g., square planar vs. trigonal bipyramidal). EPR spectroscopy identifies unpaired electrons in paramagnetic complexes .
    • Challenges : Autoreduction of Cu2+^{2+} in aqueous media requires inert atmospheres or stabilizing counterions (e.g., perchlorate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.